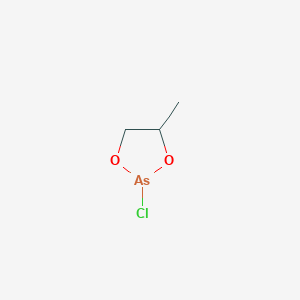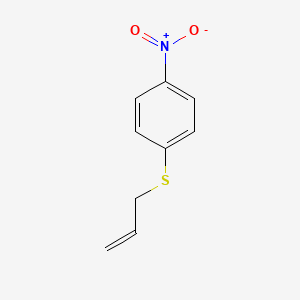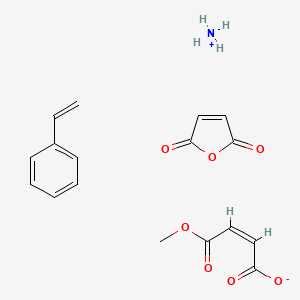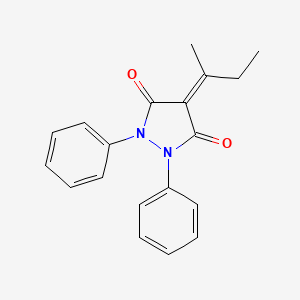
2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid is a chemical compound with the molecular formula C8H11ClO2. It is known for its unique structure, which combines the properties of both chlorinated butadiene and methacrylic acid. This compound is used in various industrial applications, particularly in the production of synthetic rubbers and polymers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobuta-1,3-diene involves the chlorination of 1,3-butadiene, followed by isomerization and dehydrochlorination. The process typically includes the following steps:
Chlorination: 1,3-butadiene is chlorinated to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene.
Isomerization: The mixture is then isomerized to convert 1,4-dichlorobut-2-ene to 3,4-dichlorobut-1-ene.
Dehydrochlorination: Finally, dehydrochlorination of 3,4-dichlorobut-1-ene yields 2-chlorobuta-1,3-diene.
Industrial Production Methods
Industrial production of 2-chlorobuta-1,3-diene follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process is energy-intensive and requires careful control of temperature and pressure to avoid side reactions .
化学反応の分析
Types of Reactions
2-Chlorobuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated butadiene derivatives.
Reduction: Reduction reactions can convert it to less chlorinated or non-chlorinated butadiene compounds.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various chlorinated and non-chlorinated butadiene derivatives, which have applications in polymer synthesis and other industrial processes .
科学的研究の応用
2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid has several scientific research applications:
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of bio-compatible materials.
Medicine: Its derivatives are being studied for potential use in drug delivery systems and as components of medical devices.
作用機序
The mechanism of action of 2-chlorobuta-1,3-diene;2-methylprop-2-enoic acid involves its ability to polymerize and form long-chain polymers. The molecular targets include the double bonds in the butadiene and methacrylic acid moieties, which undergo polymerization reactions. The pathways involved include free radical polymerization and coordination polymerization, depending on the catalysts and conditions used .
類似化合物との比較
Similar Compounds
Chloroprene (2-chlorobuta-1,3-diene): Used primarily in the production of neoprene, a type of synthetic rubber.
Methacrylic Acid: Used in the production of polymers and copolymers for various industrial applications.
Uniqueness
2-Chlorobuta-1,3-diene;2-methylprop-2-enoic acid is unique due to its dual functionality, combining the properties of both chlorinated butadiene and methacrylic acid. This allows it to be used in a wider range of applications compared to its individual components .
特性
CAS番号 |
25053-30-9 |
|---|---|
分子式 |
C8H11ClO2 |
分子量 |
174.62 g/mol |
IUPAC名 |
2-chlorobuta-1,3-diene;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H5Cl.C4H6O2/c1-3-4(2)5;1-3(2)4(5)6/h3H,1-2H2;1H2,2H3,(H,5,6) |
InChIキー |
SGJBVIUXXNBDOL-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)O.C=CC(=C)Cl |
関連するCAS |
25053-30-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


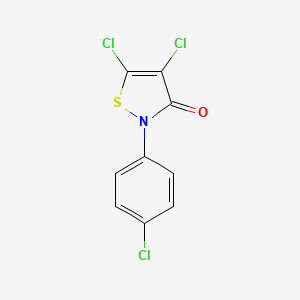
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide](/img/structure/B14686907.png)
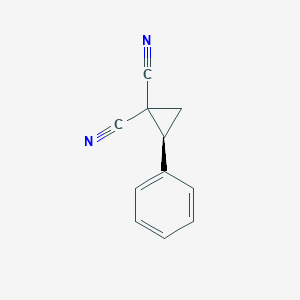
![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)
![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)

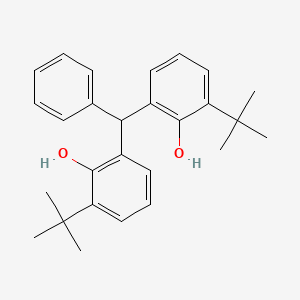
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
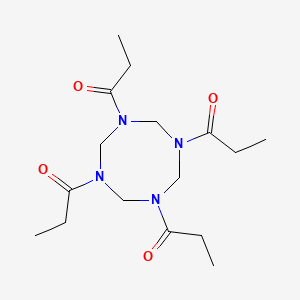
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)
